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Compound of Interest

Compound Name: 2-Undecynoic acid

CAS No.: 54299-08-0

Cat. No.: B12787829

Get Quote

Executive Summary & Chemical Identity
2-Undecynoic acid is a specialized

-acetylenic fatty acid derivative primarily utilized in metabolic research as a mechanism-based
inhibitor (suicide substrate) of flavoprotein-dependent acyl-CoA dehydrogenases. Unlike its
isomer 10-undecenoic acid (antifungal), the 2-alkynoic structure confers unique reactivity
towards the

-oxidation machinery, making it a critical tool for probing enzyme active site topology and
simulating fatty acid oxidation disorders.
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Parameter Detail

Chemical Name 2-Undecynoic Acid

CAS Registry Number 54299-08-0

Synonyms
2-Undecynoate;

-Undecynoic acid

Molecular Formula

Molecular Weight 182.26 g/mol

SMILES CCCCCCCCC#CC(=O)O

Structure Linear fatty acid with a triple bond at C2

Physical State
Low-melting solid or colorless/pale yellow liquid

(dependent on purity/temp)

Solubility
Soluble in DMSO, Ethanol, Chloroform; Poorly

soluble in water

Mechanism of Action: Suicide Inhibition
The defining characteristic of 2-undecynoic acid is its ability to irreversibly inhibit enzymes

involved in fatty acid

-oxidation, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Short-Chain Acyl-
CoA Dehydrogenase (SCAD).

The "Allenyl-CoA" Trap
The inhibition follows a specific catalytic lethality pathway:

Activation: 2-Undecynoic acid is first converted to its Coenzyme A thioester (2-Undecynoyl-

CoA) by cellular acyl-CoA synthetases.

Enzyme Entry: The 2-Undecynoyl-CoA enters the active site of the acyl-CoA dehydrogenase.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12787829/docs?utm_src=pdf-body#technical-master-file-2-undecynoic-acid-cas-54299-08-0
https://www.benchchem.com/product/b12787829/docs?utm_src=pdf-body#technical-master-file-2-undecynoic-acid-cas-54299-08-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12787829?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Abstraction: The active site base (typically a Glutamate residue, e.g., Glu376 in

MCAD) attempts to abstract the

-proton (C2), initiating the normal oxidation mechanism.

Isomerization: Instead of oxidation, the abstraction of the

-proton from the acetylenic thioester causes an isomerization to a highly reactive 2,3-
alkadienyl-CoA (allenyl-CoA) intermediate.

Covalent Modification: The allenyl species acts as a potent electrophile. It rapidly forms a

covalent adduct with the active site Glutamate or the FAD cofactor, permanently inactivating

the enzyme.

Pathway Visualization

Figure 1: Mechanism-Based Inactivation of Acyl-CoA Dehydrogenase by 2-Undecynoic Acid
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Caption: The conversion of the acetylenic precursor into a reactive allene intermediate leads to

irreversible covalent modification of the target enzyme.

Synthesis Protocol
Researchers often synthesize 2-undecynoic acid in-house due to limited commercial

availability of specific isomers. The most robust method involves the carboxylation of the

terminal alkyne 1-decyne.

Method: Lithiation-Carboxylation of 1-Decyne
Reagents:

1-Decyne (Starting material)

n-Butyllithium (n-BuLi, 2.5M in hexanes)
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Dry Tetrahydrofuran (THF)

Dry Ice (

source)

Hydrochloric acid (HCl)[1]

Protocol:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

maintain under an inert atmosphere (Nitrogen or Argon).

Solvation: Add 1-Decyne (10 mmol) and dry THF (50 mL) to the flask. Cool the solution to

-78°C using a dry ice/acetone bath.

Lithiation: Dropwise add n-BuLi (11 mmol, 1.1 eq) over 15 minutes. Stir at -78°C for 1 hour to

generate lithium 1-decynide.

Carboxylation:

Option A (Gas): Bubble dry

gas through the solution for 30 minutes.

Option B (Solid): Pour the reaction mixture onto an excess of crushed dry ice.

Quenching: Allow the mixture to warm to room temperature. Quench with water (50 mL).

Acidification: Acidify the aqueous layer to pH 1-2 using 1M HCl.

Extraction: Extract with Diethyl Ether (3 x 50 mL). Combine organic layers, dry over

, and concentrate in vacuo.

Purification: Recrystallize from hexanes (if solid) or purify via vacuum distillation.
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Figure 2: Synthesis Workflow via Lithiation-Carboxylation
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Caption: Step-by-step synthetic route converting 1-decyne to 2-undecynoic acid.

Safety Data Sheet (SDS) Guidelines
Note: While specific regulatory data for CAS 54299-08-0 is limited, the following profile is

derived from the chemical class (long-chain alkynoic acids) and standard hazard classifications

for organic acids.

Hazard Identification (GHS Classification)
Signal Word:DANGER
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or

Category 2 (Irritant) depending on concentration. Treat as Corrosive.

Serious Eye Damage/Irritation: Category 1.

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Precautionary Statements
Category Statement

Prevention

P280: Wear protective gloves/protective

clothing/eye protection/face protection.P260: Do

not breathe dust/fume/gas/mist/vapors/spray.[2]

Response (Skin)

P303+P361+P353: IF ON SKIN (or hair): Take

off immediately all contaminated clothing. Rinse

skin with water/shower.

Response (Eyes)

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.[2]

Remove contact lenses, if present and easy to

do.[2] Continue rinsing.[2]

Storage
Store at -20°C. Hygroscopic. Store under inert

gas (Argon/Nitrogen).

Handling & Stability
Incompatible Materials: Strong oxidizing agents, strong bases, reducing agents.

Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2).

Polymerization: Hazardous polymerization does not occur, but the triple bond is reactive.

Experimental Application Notes
Preparation of Stock Solutions
2-Undecynoic acid is hydrophobic. Do not attempt to dissolve directly in aqueous buffers.
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Solvent: Dissolve in high-grade DMSO or Ethanol to create a 100 mM stock.

Dilution: Dilute into the assay buffer (e.g., PBS or Tris-HCl) immediately prior to use. Ensure

the final solvent concentration is <1% to avoid enzyme denaturation.

BSA Complexing: For cell culture studies, complex the fatty acid to fatty-acid-free Bovine

Serum Albumin (BSA) in a 2:1 to 5:1 molar ratio to facilitate cellular uptake.

Assay Validation (Self-Check)
To verify the inhibitor is active:

Control: Run an MCAD activity assay (using ferricenium hexafluorophosphate as an electron

acceptor) with Octanoyl-CoA as substrate.

Test: Pre-incubate the enzyme with 2-Undecynoic acid (in the presence of CoA and ATP, or

using synthesized 2-Undecynoyl-CoA) for 5-10 minutes.

Result: Activity should decrease in a time-dependent and concentration-dependent manner

(pseudo-first-order kinetics), indicative of irreversible inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. cdnsciencepub.com [cdnsciencepub.com]

2. METHYL 2-OCTYNOATE - Safety Data Sheet [chemicalbook.com]

To cite this document: BenchChem. [Technical Master File: 2-Undecynoic Acid (CAS 54299-
08-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12787829/docs#technical-master-file-2-undecynoic-
acid-cas-54299-08-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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